molecular formula C15H17NO4 B2691462 N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 1428363-74-9

N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No. B2691462
CAS RN: 1428363-74-9
M. Wt: 275.304
InChI Key: JHYIONBSOSKUQC-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen significant advances recently. Some classical methods have been modified and improved, while other new methods have been developed . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . This method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Chemical Reactions Analysis

Furans are important intermediates for the synthesis of oxygenated natural products . Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature . The pharmacological and biological activities of furan derivatives have induced and encouraged a number of research groups to introduce a wide spectrum of synthetic designs with the aim of obtaining pharmacologically and biologically more active heterocyclic compounds .

Scientific Research Applications

Photoelectrochemical Applications

N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide, a compound with a furan moiety, can be synthesized through photoelectrochemical processes. Research demonstrated the photoelectrochemical dimethoxylation of furan with methanol using a BiVO4/WO3 photoanode and Br+/Br- as a mediator, showing high efficiency and nearly quantitative faradaic efficiency for the dimethoxylation process (H. Tateno, Y. Miseki, K. Sayama, 2017). This process highlights the potential of using photoelectrochemical methods for the synthesis of complex organic compounds, including those with furan derivatives.

Antibacterial and Antioxidant Activities

Furan derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. One study reported the synthesis of ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives, showing effective antiurease and antioxidant activities (B. B. Sokmen et al., 2014). This suggests that compounds related to this compound may have potential applications in the development of new antibacterial and antioxidant agents.

Synthesis and Pharmacological Activities

Compounds with furan cores, including this compound, have been explored for various pharmacological activities. Novel furanyl derivatives from the red seaweed Gracilaria opuntia were characterized for their anti-inflammatory, antioxidative, and anti-diabetic properties in vitro, showing significant potential as natural products with pharmacological benefits (Fasina Makkar, K. Chakraborty, 2018). Another study evaluated novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activities, targeting the colchicine site on tubulin and showing potent in vitro and in vivo efficacy (R. Romagnoli et al., 2015). These studies illustrate the broad potential of furan derivatives in medicinal chemistry and drug discovery.

Future Directions

The future directions in the field of furan derivatives involve the development of efficient methods for their preparation . This includes modifying and improving classical methods, as well as developing new methods . The goal is to obtain pharmacologically and biologically more active heterocyclic compounds .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-13-5-3-4-12(14(13)19-2)15(17)16-8-6-11-7-9-20-10-11/h3-5,7,9-10H,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYIONBSOSKUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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